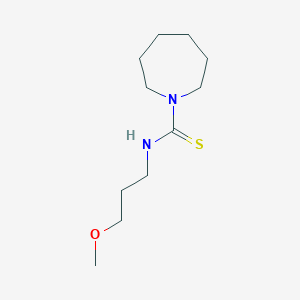
N-(3-methoxypropyl)-1-azepanecarbothioamide
描述
N-(3-methoxypropyl)-1-azepanecarbothioamide, also known as MPACT, is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is a thioamide derivative of azepane, which is a seven-membered heterocyclic compound containing a nitrogen atom. MPACT is a white solid that is soluble in organic solvents and has a melting point of 76-78°C.
作用机制
N-(3-methoxypropyl)-1-azepanecarbothioamide acts as a competitive antagonist of the GABAA receptor, which means that it binds to the same site on the receptor as the neurotransmitter GABA and blocks its activity. This leads to a reduction in the inhibitory tone of the GABAergic system, which can result in increased neuronal excitability and altered behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methoxypropyl)-1-azepanecarbothioamide are largely dependent on its interaction with the GABAA receptor. Studies have shown that this compound can modulate anxiety and fear-related behaviors in animal models, suggesting that it may have potential therapeutic applications in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of using N-(3-methoxypropyl)-1-azepanecarbothioamide in lab experiments is its selectivity for the GABAA receptor, which allows for more specific investigations into the role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low yield in synthesis, which can make it difficult to obtain large quantities for research purposes.
未来方向
There are several potential future directions for research on N-(3-methoxypropyl)-1-azepanecarbothioamide. One area of interest is the development of more efficient synthesis methods to increase the yield of this compound. Additionally, further investigations into the biochemical and physiological effects of N-(3-methoxypropyl)-1-azepanecarbothioamide could provide insights into the role of the GABAA receptor in various neurological disorders. Finally, studies on the potential therapeutic applications of N-(3-methoxypropyl)-1-azepanecarbothioamide in the treatment of anxiety disorders could lead to the development of new treatments for these conditions.
科学研究应用
N-(3-methoxypropyl)-1-azepanecarbothioamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to act as a selective antagonist of the GABAA receptor, which is a neurotransmitter receptor that plays a key role in the regulation of neuronal activity. N-(3-methoxypropyl)-1-azepanecarbothioamide has been used in studies to investigate the role of GABAA receptors in the modulation of anxiety and fear-related behaviors.
属性
IUPAC Name |
N-(3-methoxypropyl)azepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-14-10-6-7-12-11(15)13-8-4-2-3-5-9-13/h2-10H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGMPOGPWBMGAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)azepane-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![diethyl 3-methyl-5-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4119394.png)
![3-(4-fluorophenyl)-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119399.png)
![dimethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4119400.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4119407.png)
![N,N'-bis{4-[(tert-butylamino)sulfonyl]phenyl}terephthalamide](/img/structure/B4119410.png)
![ethyl 5-benzyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4119416.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3,5-dimethylbenzamide](/img/structure/B4119423.png)
![N-[(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4119427.png)
![methyl 5-[(diethylamino)carbonyl]-2-{[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonothioyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4119435.png)
![2-[2-(2-chloro-5-methylphenoxy)propanoyl]-N-cyclopropylhydrazinecarbothioamide](/img/structure/B4119442.png)
![2-(4-benzyl-1-piperazinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B4119469.png)
![2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B4119475.png)